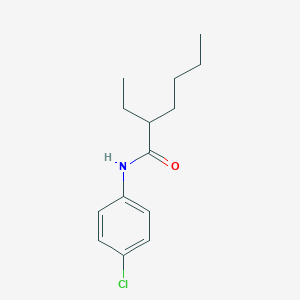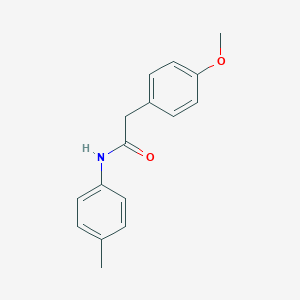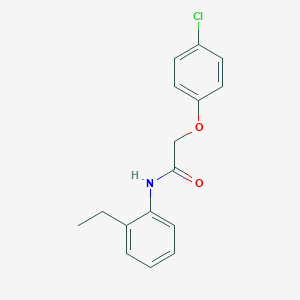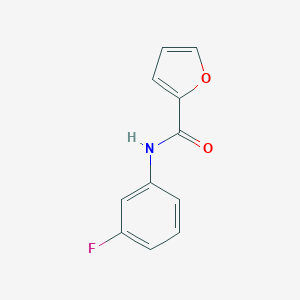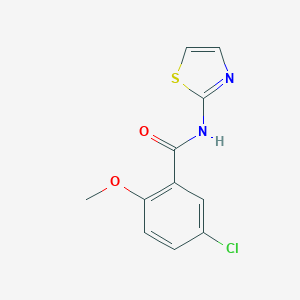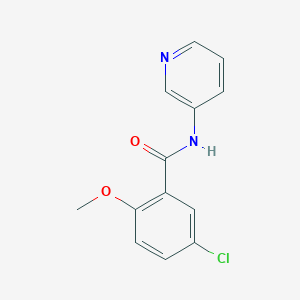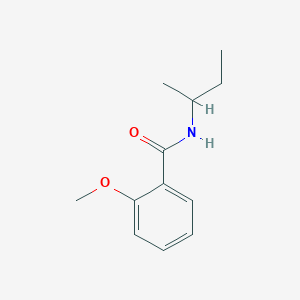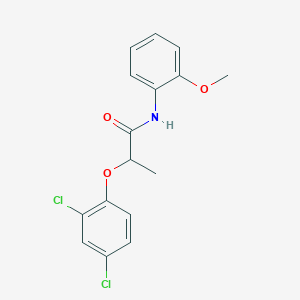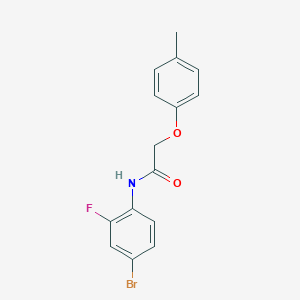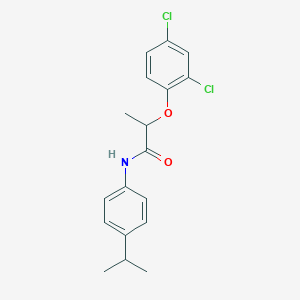
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(4-isopropylphenyl)propanamide, commonly known as diclofop-methyl, is a widely used herbicide that belongs to the chemical family of aryloxyphenoxypropionates. It is primarily used to control annual and perennial grass weeds in various crops, including wheat, barley, and rice. Diclofop-methyl has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms.
Mécanisme D'action
Diclofop-methyl works by inhibiting the synthesis of fatty acids in the target plant, which leads to the disruption of cell membrane integrity and ultimately, the death of the plant. It specifically targets the enzyme acetyl-CoA carboxylase, which is involved in the first step of fatty acid synthesis.
Biochemical and Physiological Effects:
Diclofop-methyl has been shown to have minimal toxicity to non-target organisms, including humans. However, it can cause skin irritation and eye damage upon contact. In plants, diclofop-methyl can cause stunted growth, chlorosis, and necrosis. It has also been shown to affect the photosynthetic activity of plants by reducing the efficiency of photosystem II.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofop-methyl is a widely used herbicide in lab experiments due to its high efficacy and low cost. It is also relatively easy to handle and store. However, its use in lab experiments is limited by its specificity for grass weeds and its potential to cause environmental harm if not used properly.
Orientations Futures
There are several future directions for diclofop-methyl research. One area of interest is the development of diclofop-methyl derivatives with improved herbicidal properties and reduced toxicity to non-target organisms. Another area of interest is the investigation of diclofop-methyl's potential use in medicine and biotechnology. Additionally, further research is needed to understand the long-term effects of diclofop-methyl on the environment and non-target organisms.
In conclusion, diclofop-methyl is a widely used herbicide that has gained popularity due to its high efficacy, cost-effectiveness, and low toxicity to non-target organisms. Its mechanism of action involves the inhibition of fatty acid synthesis in the target plant, which leads to its death. While it has been extensively studied for its herbicidal properties, there is also potential for diclofop-methyl to be used in other fields, such as medicine and biotechnology. However, further research is needed to fully understand its effects on the environment and non-target organisms.
Méthodes De Synthèse
Diclofop-methyl is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dichlorophenol with sodium hydroxide to form 2,4-dichlorophenol sodium salt. In the second step, 4-isopropylphenylacetic acid is esterified with methanol in the presence of a catalyst to form methyl 4-isopropylphenylacetate. The third step involves the reaction of methyl 4-isopropylphenylacetate with 2,4-dichlorophenol sodium salt to form diclofop-methyl.
Applications De Recherche Scientifique
Diclofop-methyl has been extensively studied for its herbicidal properties and its effects on non-target organisms. Scientists have also explored its potential use in other fields, such as medicine and biotechnology. Diclofop-methyl has been found to have antimicrobial activity against various bacteria and fungi. It has also been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C18H19Cl2NO2 |
|---|---|
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C18H19Cl2NO2/c1-11(2)13-4-7-15(8-5-13)21-18(22)12(3)23-17-9-6-14(19)10-16(17)20/h4-12H,1-3H3,(H,21,22) |
Clé InChI |
XDUFQZONFKHCMN-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




